molecular formula C9H9BrCl2 B2720715 1-(1-Bromo-3-chloropropyl)-4-chlorobenzene CAS No. 745817-23-6

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene

Cat. No.: B2720715
CAS No.: 745817-23-6
M. Wt: 267.98
InChI Key: JYFDEUATKCTIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene is an organohalogen compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the free-radical addition of hydrogen bromide to allyl chloride, followed by further chlorination to introduce the chlorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(1-Bromo-3-chloropropyl)-4-chlorobenzene involves its reactivity as an electrophile. The compound interacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene is unique due to the combination of a benzene ring with both bromine and chlorine atoms, providing a distinct reactivity profile. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electrophilic properties .

Properties

IUPAC Name

1-(1-bromo-3-chloropropyl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDEUATKCTIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.